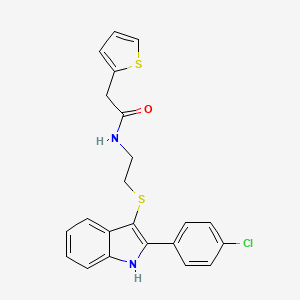

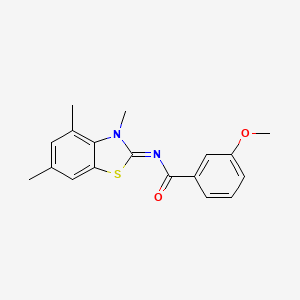

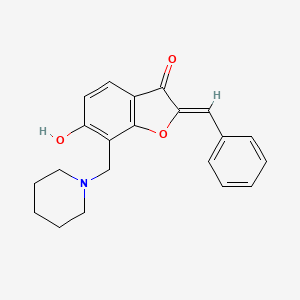

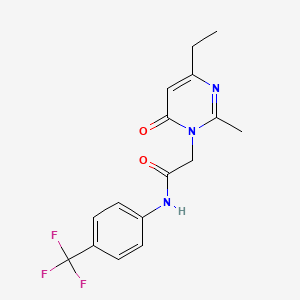

(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one, also known as PBOX-15, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. PBOX-15 has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for further research and development.

Scientific Research Applications

PET Probe Development for Enzyme Imaging

(Gao, Wang, Miller, & Zheng, 2013) explored the development of a PET probe for imaging of the enzyme PIM1, a kinase inhibitor, utilizing a derivative of the benzofuran compound. This research highlights the potential of (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one in medical imaging and diagnostic applications.

Antimicrobial Applications

The study by (Ovonramwen, Owolabi, & Oviawe, 2019) synthesized a related compound, examining its antimicrobial activities. This research indicates the compound's utility in developing new antimicrobial agents.

CB2 Receptor Agonist Synthesis

(Luo & Naguib, 2012) focused on synthesizing a selective CB2 receptor agonist, derived from a similar benzofuran structure. This signifies the compound's relevance in neuropharmacological research, particularly in the context of cannabinoid receptor studies.

Synthesis and Reaction Studies

Studies such as those by (Topuzyan et al., 2013) and (Ezzatzadeh & Hossaini, 2018) have contributed to understanding the synthetic pathways and reactions involving benzofuran derivatives. These insights are crucial for the development of new synthetic methods and compounds in pharmaceutical and chemical research.

Receptor Ligand Development

Research by (Maier & Wünsch, 2002) and (Abdel‐Aziz & Mekawey, 2009) have shown that derivatives of benzofurans, including structures similar to the compound , have potential as receptor ligands. This application is significant in the development of new drugs targeting specific receptors in the body.

Enzyme Metabolism and Drug Development

(Hvenegaard et al., 2012) investigated the metabolism of a novel antidepressant, revealing the role of enzymes in drug metabolism. Such studies help in understanding how similar compounds might be metabolized in the human body, guiding drug development processes.

Mechanism of Action

Target of Action

GNF-Pf-515, also known as (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one, primarily targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) .

Mode of Action

The compound interacts with its target, pfmfr3, in a way that leads to decreased sensitivity to MMV085203 and GNF-Pf-515 as well as other compounds that have a mitochondrial mechanism of action .

Biochemical Pathways

It is known that the compound has a mitochondrial mechanism of action . A dihydroorotate dehydrogenase rescue assay using transgenic parasite lines indicated a different mechanism of action for both MMV085203 and GNF-Pf-515 than the direct inhibition of cytochrome bc1 .

Result of Action

The result of GNF-Pf-515’s action is the killing of both blood- and sexual-stage P. falciparum parasites in the low nanomolar to low micromolar range . The compound’s action leads to resistance in parasites, with all 17 resistant clones acquiring nonsynonymous mutations in the gene encoding pfmfr3 .

properties

IUPAC Name |

(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c23-18-10-9-16-20(24)19(13-15-7-3-1-4-8-15)25-21(16)17(18)14-22-11-5-2-6-12-22/h1,3-4,7-10,13,23H,2,5-6,11-12,14H2/b19-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKUOWSOZHXCPL-UYRXBGFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate](/img/structure/B2910595.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2910598.png)

![N-(2-fluorophenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2910600.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2910601.png)